molecular formula C28H46Si2 B12641065 (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] CAS No. 919364-37-7

(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]

Cat. No.: B12641065
CAS No.: 919364-37-7
M. Wt: 438.8 g/mol
InChI Key: RAKBPWORLNSNMY-UHFFFAOYSA-N
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Description

(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] is a chemical compound known for its unique structure and properties. It consists of a phenylene ring substituted with diethynyl groups at the 2 and 5 positions, and each ethynyl group is further bonded to a tri(propan-2-yl)silane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the core structure.

    Sonogashira Coupling: The diiodobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. This step introduces the ethynyl groups.

    Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

    Hydrosilylation: The resulting diethynylbenzene is then subjected to hydrosilylation with tri(propan-2-yl)silane in the presence of a platinum catalyst to yield the final product.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used.

Major Products Formed

Scientific Research Applications

(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] has several applications in scientific research:

    Material Science: Used in the synthesis of advanced polymers and nanomaterials due to its ability to form stable, conjugated structures.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.

    Industrial Applications: Utilized in the production of high-performance coatings and adhesives

Mechanism of Action

The mechanism of action of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Diethynyl-1,4-phenylene)bis[tri(methyl)silane]
  • (2,5-Diethynyl-1,4-phenylene)bis[tri(ethyl)silane]
  • (2,5-Diethynyl-1,4-phenylene)bis[tri(butyl)silane]

Uniqueness

Properties

CAS No.

919364-37-7

Molecular Formula

C28H46Si2

Molecular Weight

438.8 g/mol

IUPAC Name

[2,5-diethynyl-4-tri(propan-2-yl)silylphenyl]-tri(propan-2-yl)silane

InChI

InChI=1S/C28H46Si2/c1-15-25-17-28(30(22(9)10,23(11)12)24(13)14)26(16-2)18-27(25)29(19(3)4,20(5)6)21(7)8/h1-2,17-24H,3-14H3

InChI Key

RAKBPWORLNSNMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC(=C(C=C1C#C)[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C

Origin of Product

United States

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